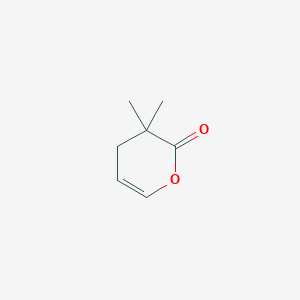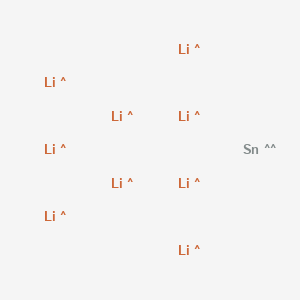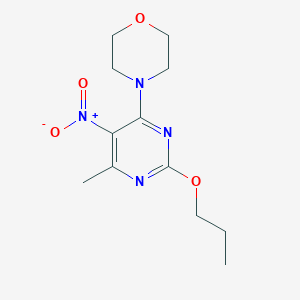
Ethane, 1-chloro-1,1,2,2-tetrafluoro-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane, 1-chloro-1,1,2,2-tetrafluoro-2-methoxy- is a chemical compound with the molecular formula C2HClF4O It is a halogenated ether, characterized by the presence of chlorine, fluorine, and methoxy groups attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1-chloro-1,1,2,2-tetrafluoro-2-methoxy- typically involves the halogenation of ethane derivatives. One common method is the reaction of ethane with chlorine and fluorine gases under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The methoxy group is introduced through a subsequent reaction with methanol in the presence of a base, such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the gases. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is purified through distillation and other separation techniques to obtain high-purity Ethane, 1-chloro-1,1,2,2-tetrafluoro-2-methoxy-.
Análisis De Reacciones Químicas
Types of Reactions
Ethane, 1-chloro-1,1,2,2-tetrafluoro-2-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.
Reduction Reactions: Reduction of the compound can lead to the formation of simpler hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents, such as acetone or dimethyl sulfoxide, at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
Substitution Reactions: Products include various halogenated derivatives and ethers.
Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.
Reduction Reactions: Products include simpler hydrocarbons and partially dehalogenated compounds.
Aplicaciones Científicas De Investigación
Ethane, 1-chloro-1,1,2,2-tetrafluoro-2-methoxy- has several scientific research applications:
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential use as an anesthetic or in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, refrigerants, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethane, 1-chloro-1,1,2,2-tetrafluoro-2-methoxy- involves its interaction with molecular targets through its halogen and methoxy groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s effects are mediated through pathways involving halogen bonding, nucleophilic substitution, and radical formation.
Comparación Con Compuestos Similares
Ethane, 1-chloro-1,1,2,2-tetrafluoro-2-methoxy- can be compared with other halogenated ethers, such as:
1-Chloro-1,1,2,2-tetrafluoroethane: Similar in structure but lacks the methoxy group, leading to different reactivity and applications.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Contains additional fluorine atoms and an ether linkage, resulting in distinct chemical properties.
1-Chloro-1,2,2,2-tetrafluoroethane: Used as a refrigerant and in fire suppression systems, differing in its industrial applications.
Propiedades
Número CAS |
404582-64-5 |
|---|---|
Fórmula molecular |
C3H3ClF4O |
Peso molecular |
166.50 g/mol |
Nombre IUPAC |
1-chloro-1,1,2,2-tetrafluoro-2-methoxyethane |
InChI |
InChI=1S/C3H3ClF4O/c1-9-3(7,8)2(4,5)6/h1H3 |
Clave InChI |
CWJURWOMTKPPDO-UHFFFAOYSA-N |
SMILES canónico |
COC(C(F)(F)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~3~,N~5~-Tris[(1S)-1-cyclohexylethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14257865.png)
![4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol](/img/structure/B14257869.png)
![2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14257879.png)
![4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14257881.png)

![4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14257888.png)

![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)




oxophosphanium](/img/structure/B14257939.png)
![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
